molecular formula C12H24Br2 B1294643 1,12-Dibromododecane CAS No. 3344-70-5

1,12-Dibromododecane

Cat. No. B1294643
CAS RN: 3344-70-5
M. Wt: 328.13 g/mol
InChI Key: ZJJATABWMGVVRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated compounds is described in several papers. For instance, a stable 1,2-dibromodialumane(4) was synthesized by the reduction of the corresponding dibromoalumane etherate . Another paper discusses the synthesis of n-bromododecane-1,12-diols, which are synthesized and found to be potent general anesthetics . Additionally, the synthesis of 1-bromododecane using hydrobromic acid from a byproduct process is detailed, achieving high yield and purity .

Molecular Structure Analysis

The molecular structure of brominated compounds is often complex. For example, the stereochemistry of 1,2,5,6,9,10-hexabromocyclododecane is discussed, with a focus on the configuration and graphic representation of its isomers . The structure of an overcrowded 1,2-dibromodigermene is elucidated using X-ray crystallographic analysis, revealing the retention of the GeGe double bond in the solid state .

Chemical Reactions Analysis

The chemical reactions involving brominated compounds are diverse. The 1,2-dibromodigermene reacts with elemental sulfur to form a cis-dithiadigermetane derivative, indicating the generation of a transient germathiocarbonyl bromide derivative . The hexachlorotritelluracyclododecane undergoes redox reactions with thiophenol to yield neutral tritelluradodecane .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are explored in several studies. The n-bromododecane-1,12-diols exhibit effects on lipid bilayers and have a large dependence on the position of the bromine atom for their partition coefficients and inhibition constants . The properties of 1,10-dibromodecane guest molecules in a urea inclusion compound are investigated through molecular dynamics simulations, revealing dynamic disorder within the urea tunnel structure . The crystal structure and infrared intensity of 1,10-dibromodecane are also analyzed, providing insights into the effect of molecular interaction on infrared intensity .

Scientific Research Applications

Application 1: Organic Chemical Intermediate

  • Summary of Application : 1,12-Dibromododecane is used as an organic chemical intermediate . This means it is used in the synthesis of other organic compounds.

Application 2: Synthesis of Azobenzene Isothiouronium Salts

  • Summary of Application : 1,12-Dibromododecane has been used in the synthesis of azobenzene isothiouronium salts of different alkyl chains (dodecyl) via reaction with 4-((4-methylphenyl)azo)phenol .
  • Methods of Application : The compound is reacted with 4-((4-methylphenyl)azo)phenol to produce the azobenzene isothiouronium salts . The exact conditions and procedures would be determined by the chemist conducting the synthesis.

Application 3: Synthesis of Novel tboc-Protected Ionenes

  • Summary of Application : 1,12-Dibromododecane has been used in the preparation of novel tboc-protected ionenes with molecular weight exceeding 30kDa .
  • Methods of Application : The compound is used in a reaction to produce tboc-protected ionenes . The exact conditions and procedures would be determined by the chemist conducting the synthesis.

Application 4: Organic Chemical Intermediate

  • Summary of Application : 1,12-Dibromododecane is used as an organic chemical intermediate . This means it is used in the synthesis of other organic compounds.
  • Results or Outcomes : The outcome of using 1,12-Dibromododecane as an intermediate would be the production of the target organic compound. The efficiency and yield of the process would depend on the specific conditions and reactants used .

Safety And Hazards

1,12-Dibromododecane should be handled with care. Avoid contact with skin, eyes, and clothing. Do not breathe dust or ingest the substance. In case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

1,12-dibromododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJATABWMGVVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCBr)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062985
Record name 1,12-Dibromododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,12-Dibromododecane

CAS RN

3344-70-5
Record name 1,12-Dibromododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3344-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecane, 1,12-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecane, 1,12-dibromo-
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Record name 1,12-Dibromododecane
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Record name 1,12-dibromododecane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,210
Citations
S Kulpe, I Seidel, K Szulzewsky, U Steger… - Kristall und …, 1981 - Wiley Online Library
The α,ω‐dihaloalcanes could serve as model compounds for polyethylenes in further studies of infrared and Raman‐spectra. The 1,12‐dibromododecane, belonging to this class of …
Number of citations: 15 onlinelibrary.wiley.com
N Nakamura, T Yamamoto, H Kobayashi… - Crystal Research …, 1993 - Wiley Online Library
The crystal and molecular structures of 1,18‐dibromooctadecane are determined precisely by X‐ray diffraction method. The results obtained are as follows: empirical formula, C 18 H 36 …
Number of citations: 13 onlinelibrary.wiley.com
G Ungar, JL Feijoo, V Percec, R Yourd - Macromolecules, 1991 - ACS Publications
The copolyethers based on l, 2-bis (4-hydroxyphenyl) ethane (BPE) and a 1/1 molar ratio of 1, 8-dibromooctane and i, 12-dibromododecane [BPE-8/12 (l/l)] was characterized by a …
Number of citations: 67 pubs.acs.org
TA Ainscow, MR Belmont, JL Henshall, RM Hooper… - Tetrahedron, 1987 - Elsevier
12-Nitrododecanol, 1,12-dinitrododecane, 1,24-dinitrotetracontane and 2,15-diaminohexadecan-1,16-dioioc acid were prepared from the common intermediate 12-bromododecanol. …
Number of citations: 16 www.sciencedirect.com
G Ungar, JL Feijoo, V Percec, R Yourd - Macromolecules, 1991 - ACS Publications
Thesynthesis and characterization of copolyethers based on l, 2-bis (4-hydroxyphenyl) ethane (BPE) and a 1/1 molar ratio of 1, 10-dibromodecane with 1, 12-dibromododecane [BPE-10…
Number of citations: 35 pubs.acs.org
H Kobayashi, T Yamamoto… - Crystal Research and …, 1995 - Wiley Online Library
The crystal and molecular structure of 1,16‐dibromohexadecane have been determined by X‐ray diffraction. Crystal data; empirical formula, C 16 H 32 Br 2 , formula weight M r = 384.24…
Number of citations: 14 onlinelibrary.wiley.com
Z Tribak, Y Kandri Rodi, A Haoudi, EM Essassi… - IUCrData, 2016 - scripts.iucr.org
In the structure of the title compound, C20H27BrClNO2, the 5-chloroindoline-2,3-dione ring system is approximately planar, the largest deviation from the mean plane being 0.0237 (10) …
Number of citations: 8 scripts.iucr.org
SR Williams, EM Borgerding, JM Layman… - …, 2008 - ACS Publications
Water-soluble 12,12-ammonium ionenes were prepared via the Menschutkin reaction from 1,12-dibromododecane and 1,12-bis(N,N-dimethylamino)dodecane. A stoichiometric …
Number of citations: 55 pubs.acs.org
SR Williams, D Salas-de la Cruz, KI Winey, TE Long - Polymer, 2010 - Elsevier
Imidazolium ionene segmented block copolymers were synthesized from 1,1′-(1,4-butanediyl)bis(imidazole) and 1,12-dibromododecane hard segments and 2000g/mol PTMO …
Number of citations: 64 www.sciencedirect.com
W Wei, B Yuan, S Lv, Q Liao… - Journal of Materials …, 2013 - pdfs.semanticscholar.org
By Bimolecular Nucleophilic Substitution, four new types of alkylene triphenyl double quaternary phosphonium salt were synthesized respectively by using triphenylphosphine, 1, 3-…
Number of citations: 2 pdfs.semanticscholar.org

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